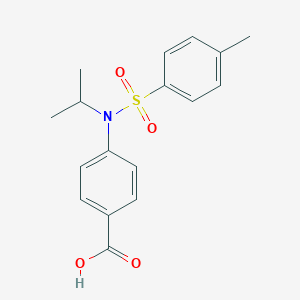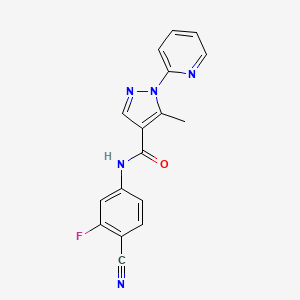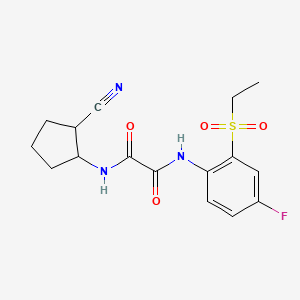![molecular formula C17H21FN2 B7450520 1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. ABT-594 is a potent and selective agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor, which is involved in the modulation of pain transmission in the nervous system.
Mecanismo De Acción
The mechanism of action of 1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile involves the activation of the alpha-4-beta-2 nicotinic acetylcholine receptor, which is expressed on both neurons and glial cells in the nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain transmission and produce analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and oxidative stress in the brain, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile in lab experiments is its high potency and selectivity for the alpha-4-beta-2 nicotinic acetylcholine receptor, which allows for precise modulation of pain transmission. Another advantage is its low potential for abuse and dependence, which reduces the risk of adverse effects in animal models. One limitation of using this compound in lab experiments is its relatively short half-life, which requires frequent dosing and may limit its utility in chronic pain models.
Direcciones Futuras
There are several future directions for research on 1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile, including the development of more efficient and scalable synthesis methods, the optimization of dosing regimens for chronic pain models, and the investigation of its potential use in other neurological and psychiatric disorders. Additionally, there is ongoing research on the development of novel compounds that target the alpha-4-beta-2 nicotinic acetylcholine receptor, which may lead to the discovery of more potent and selective analgesic agents.
Métodos De Síntesis
The synthesis of 1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the fluorine and nitrile groups. The synthesis has been optimized to produce high yields of pure this compound, and various modifications have been made to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile has been the subject of extensive scientific research, particularly in the field of pain management. Preclinical studies have demonstrated that this compound has potent analgesic effects in various animal models of pain, including thermal, mechanical, and inflammatory pain. This compound has also been shown to have a low potential for abuse and dependence, making it a promising alternative to traditional opioid medications.
Propiedades
IUPAC Name |
1-[[4-(2-fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2/c18-16-5-2-1-4-15(16)14-6-10-20(11-7-14)13-17(12-19)8-3-9-17/h1-2,4-5,14H,3,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNLCBDCVITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)
![1-(2-methylphenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450453.png)

![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![[1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)pyrazol-4-yl]-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]methanone](/img/structure/B7450476.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
